Cas no 1779806-94-8 (2-(Chloromethyl)cyclopropane-1-carboxylic acid)

2-(Chloromethyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(CHLOROMETHYL)CYCLOPROPANE-1-CARBOXYLIC ACID
- MFCD24506559
- 2-(chloromethyl)cyclopropanecarboxylic acid
- PB43686
- D85971
- EN300-1084943
- 1779806-94-8
- PB41282
- SY321302
- PS-15672
- 2-(CHLOROMETHYL)CYCLOPROPANE-1-CARBOXYLICACID
- 2-(Chloromethyl)cyclopropane-1-carboxylic acid
-
- MDL: MFCD24506559
- インチ: 1S/C5H7ClO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2H2,(H,7,8)
- InChIKey: UTMFMZALCNUPDJ-UHFFFAOYSA-N
- ほほえんだ: ClCC1CC1C(=O)O
計算された属性
- せいみつぶんしりょう: 134.0134572g/mol
- どういたいしつりょう: 134.0134572g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 113
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3
- 疎水性パラメータ計算基準値(XlogP): 0.7
2-(Chloromethyl)cyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1096266-1G |
2-(chloromethyl)cyclopropane-1-carboxylic acid |
1779806-94-8 | 97% | 1g |
$1125 | 2024-07-21 | |
Chemenu | CM621620-5g |
2-(Chloromethyl)cyclopropane-1-carboxylic acid |
1779806-94-8 | 95%+ | 5g |
$3265 | 2023-02-18 | |
Enamine | EN300-1084943-0.5g |
2-(chloromethyl)cyclopropane-1-carboxylic acid |
1779806-94-8 | 95% | 0.5g |
$1426.0 | 2023-10-27 | |
Enamine | EN300-1084943-2.5g |
2-(chloromethyl)cyclopropane-1-carboxylic acid |
1779806-94-8 | 95% | 2.5g |
$2912.0 | 2023-10-27 | |
Enamine | EN300-1084943-10.0g |
2-(chloromethyl)cyclopropane-1-carboxylic acid |
1779806-94-8 | 10g |
$6390.0 | 2023-05-26 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95770-1G |
2-(chloromethyl)cyclopropane-1-carboxylic acid |
1779806-94-8 | 97% | 1g |
¥ 5,986.00 | 2023-04-14 | |
Chemenu | CM621620-250mg |
2-(Chloromethyl)cyclopropane-1-carboxylic acid |
1779806-94-8 | 95%+ | 250mg |
$436 | 2023-02-18 | |
Chemenu | CM621620-1g |
2-(Chloromethyl)cyclopropane-1-carboxylic acid |
1779806-94-8 | 95%+ | 1g |
$1088 | 2023-02-18 | |
Enamine | EN300-1084943-10g |
2-(chloromethyl)cyclopropane-1-carboxylic acid |
1779806-94-8 | 95% | 10g |
$6390.0 | 2023-10-27 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95770-100mg |
2-(chloromethyl)cyclopropane-1-carboxylic acid |
1779806-94-8 | 97% | 100mg |
¥1497.0 | 2024-04-23 |
2-(Chloromethyl)cyclopropane-1-carboxylic acid 関連文献
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
2-(Chloromethyl)cyclopropane-1-carboxylic acidに関する追加情報
Introduction to 2-(Chloromethyl)cyclopropane-1-carboxylic acid (CAS No. 1779806-94-8)
2-(Chloromethyl)cyclopropane-1-carboxylic acid, identified by the chemical formula CAS No. 1779806-94-8, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its cyclopropane ring and chloromethyl substituent, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The unique structural features of this compound make it a valuable intermediate in the synthesis of more complex molecules, particularly in the creation of bioactive agents.
The cyclopropane ring in 2-(Chloromethyl)cyclopropane-1-carboxylic acid is a key structural motif that contributes to its reactivity and utility. Cyclopropanes are known for their high ring strain, which makes them susceptible to various chemical transformations. This strain can be exploited to facilitate reactions such as ring-opening, allowing for the introduction of new functional groups at specific positions. The chloromethyl group attached to the cyclopropane ring further enhances the compound's reactivity, making it a useful precursor for nucleophilic addition reactions. These properties are particularly valuable in pharmaceutical synthesis, where controlled functionalization is often required to achieve desired biological activity.
In recent years, 2-(Chloromethyl)cyclopropane-1-carboxylic acid has been explored in various research contexts, particularly in the development of novel therapeutic agents. One area of interest is its potential use as a building block in the synthesis of heterocyclic compounds. Heterocycles are widely prevalent in biologically active molecules, including many drugs used in modern medicine. The ability to incorporate the chloromethylcyclopropane scaffold into larger molecular frameworks provides a strategic approach for designing new compounds with tailored properties.
Moreover, the reactivity of 2-(Chloromethyl)cyclopropane-1-carboxylic acid has been leveraged in polymer chemistry. The cyclopropane ring can undergo polymerization or copolymerization with other monomers to create materials with unique mechanical and thermal properties. These polymers may find applications in advanced materials science, where specific functionalities are required for industrial or medical purposes. The versatility of this compound underscores its importance as a synthetic intermediate.
Recent advancements in synthetic methodologies have further highlighted the utility of 2-(Chloromethyl)cyclopropane-1-carboxylic acid. For instance, transition-metal-catalyzed reactions have been employed to introduce additional functional groups into the molecule, expanding its synthetic potential. Such methodologies often improve reaction efficiency and selectivity, making them attractive for industrial-scale applications. The development of novel catalysts and reaction conditions continues to drive innovation in this field.
The pharmaceutical industry has also shown interest in 2-(Chloromethyl)cyclopropane-1-carboxylic acid due to its potential as a pharmacophore. Pharmacophores are molecular fragments responsible for a drug's biological activity. By incorporating the chloromethylcyclopropane moiety into drug candidates, researchers can exploit its unique interactions with biological targets. This approach has led to the discovery of several promising lead compounds that are being investigated further for their therapeutic efficacy.
In conclusion, 2-(Chloromethyl)cyclopropane-1-carboxylic acid (CAS No. 1779806-94-8) is a multifaceted compound with significant applications in organic synthesis and pharmaceutical research. Its unique structural features, including the cyclopropane ring and chloromethyl substituent, make it a valuable intermediate for creating complex molecules. The ongoing research into this compound highlights its potential as a building block for novel drugs and advanced materials. As synthetic chemistry continues to evolve, compounds like 2-(Chloromethyl)cyclopropane-1-carboxylic acid will undoubtedly play an increasingly important role in scientific innovation.
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